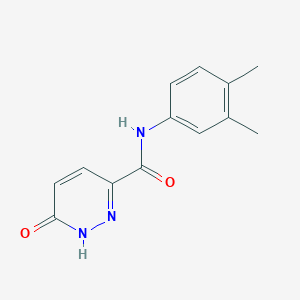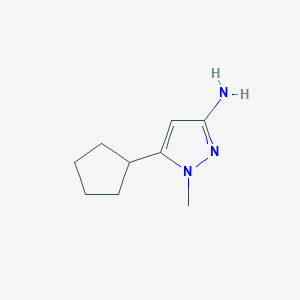
4-(morpholinosulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholinosulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MRT68921 and is a selective inhibitor of the protein kinase MK2. This compound has been found to have potential therapeutic applications in various diseases, such as cancer and inflammatory disorders.
Applications De Recherche Scientifique
Anticancer Potential
4-(Morpholinosulfonyl)-N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide and its derivatives have shown promising results in anticancer research. A study by (Praveen Kumar et al., 2021) focused on the synthesis of similar compounds and evaluated their anti-breast cancer activity. The study included molecular docking studies to predict the binding with estrogen receptor α (ERα), indicating potential as a potent anti-breast cancer agent.
Antimicrobial Activity
Research on derivatives of 4-(Morpholinosulfonyl)-N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide has also demonstrated antimicrobial properties. (Anamika Sharma et al., 2017) synthesized a series of pyrazole-containing s-triazine derivatives and evaluated their antimicrobial and antifungal activity against several microorganisms.
Antithrombotic Effects
One of the derivatives of 4-(Morpholinosulfonyl)-N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, known as MS-180, has been studied for its antiaggregatory and antithrombotic effects. (H. Banno et al., 1999) investigated MS-180, a novel platelet glycoprotein IIb/IIIa receptor antagonist, finding it effective in inhibiting thrombus formation and platelet aggregation.
Antiviral Properties
Research into derivatives of this compound has also explored potential antiviral properties. (Ş. Küçükgüzel et al., 2013) synthesized novel derivatives and evaluated their activities, including anti-HCV effects, showing modest inhibition of HCV NS5B RdRp activity.
Crystal and Molecular Structure Analysis
The crystal and molecular structure of derivatives of 4-(Morpholinosulfonyl)-N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide has been a subject of research, providing insights into their potential biological activities. (Jiu-Fu Lu et al., 2017) conducted a study on the synthesis and structure analysis of a related compound, showing its effectiveness in inhibiting cancer cell proliferation.
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c18-17(19,20)15-5-7-23(22-15)8-6-21-16(25)13-1-3-14(4-2-13)29(26,27)24-9-11-28-12-10-24/h1-5,7H,6,8-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFCOBRELGCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2945435.png)




![2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2945445.png)

![1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2945450.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2945452.png)


![N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2945455.png)